Diethyl (1-cyanoethyl)phosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135193. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-diethoxyphosphorylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3P/c1-4-10-12(9,11-5-2)7(3)6-8/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLWEPGSWQNXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300175 | |
| Record name | Diethyl (1-cyanoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29668-61-9 | |
| Record name | 29668-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (1-cyanoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (1-cyanoethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational Significance of Organophosphorus Compounds in Modern Synthesis
Organophosphorus compounds, organic compounds containing a phosphorus atom, are fundamental in numerous areas of chemical science. wikipedia.org Their applications are widespread, ranging from medicinal and agricultural chemistry to materials science and organic synthesis. frontiersin.orgrsc.org In the realm of synthesis, they are particularly valued. For instance, phosphonates are extensively used as improved Wittig reagents in reactions like the Horner-Wadsworth-Emmons (HWE) reaction to create alkenes, and phosphines serve as crucial ligands in metal-catalyzed reactions. frontiersin.orgwikipedia.org The unique properties of organophosphorus compounds, such as the ability of the phosphoryl (P=O) group to coordinate with metals, also make them useful as fire retardants and metal extractants. frontiersin.org The versatility and importance of these compounds in forming carbon-carbon bonds and synthesizing complex molecules underscore their critical role in modern chemistry. nih.gov
Strategic Positioning of Diethyl 1 Cyanoethyl Phosphonate As a Versatile Synthetic Intermediate
Within the broad class of organophosphorus compounds, Diethyl (1-cyanoethyl)phosphonate stands out as a particularly useful and versatile synthetic intermediate. sigmaaldrich.com Its chemical structure, featuring a phosphonate (B1237965) group, a cyano group, and an ethyl ester, allows for a variety of chemical transformations. It is a key reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated nitriles. sigmaaldrich.comenamine.net The phosphonate-stabilized carbanion is more nucleophilic than the corresponding phosphorus ylides used in the traditional Wittig reaction, enabling it to react with a wider range of aldehydes and ketones under milder conditions. nrochemistry.com
Furthermore, this compound is a valuable precursor for the synthesis of α-aminophosphonates, which are phosphorus analogues of α-amino acids with significant biological and physiological activity. e-journals.innih.gov The synthesis of these important molecules can be achieved through methods like the Kabachnik-Fields reaction or the Pudovik reaction, often involving the condensation of an amine, a carbonyl compound, and a phosphite (B83602). nih.gov
Below is an interactive table detailing some of the key physical and chemical properties of this compound.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H14NO3P | nih.gov |
| Molecular Weight | 191.16 g/mol | nih.gov |
| Boiling Point | 140-141 °C at 11 mmHg | sigmaaldrich.com |
| Density | 1.085 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.432 | sigmaaldrich.com |
| CAS Number | 29668-61-9 | nih.gov |
Evolution of Research Perspectives and Methodologies for Diethyl 1 Cyanoethyl Phosphonate
The methodologies for synthesizing and utilizing α-cyanophosphonates, including Diethyl (1-cyanoethyl)phosphonate, have evolved significantly over time. The foundational Michaelis-Arbuzov reaction has been a cornerstone for the synthesis of many organophosphorus compounds. frontiersin.org More recently, research has focused on developing more efficient and stereoselective methods. For instance, the development of chiral organophosphorus compounds has become a major area of research, with applications in enantioselective catalysis. rsc.org The synthesis of chiral α-aminophosphonates, in particular, has seen advancements through asymmetric variations of the Kabachnik-Fields and Pudovik reactions, often employing chiral catalysts or auxiliaries. rsc.orgorganic-chemistry.org
Modern synthetic strategies also include one-pot, multi-component reactions that offer higher efficiency and atom economy. researchgate.net The use of various catalysts, including Lewis acids, Brønsted acids, and even environmentally benign catalysts under microwave irradiation or solvent-free conditions, has been explored to improve reaction yields and conditions for the synthesis of derivatives from this compound. e-journals.inresearchgate.net
Key Research Domains and Emerging Trends for the Compound
Established Synthetic Pathways and Precursors
The production of this compound can be approached through direct synthesis using the Arbuzov reaction or via a multi-step process involving the formation and subsequent methylation of a cyanomethylphosphonate intermediate.
Phosphite-Mediated Synthesis from Halonitriles
A direct route to this compound involves the reaction of triethyl phosphite with 2-bromopropionitrile (B99969). google.com This method, a variation of the Michaelis-Arbuzov reaction, forms the target molecule in a single step. However, this pathway is often hampered by the high cost and multi-step laboratory preparation of the 2-bromopropionitrile precursor, alongside the need for high-temperature, solvent-free conditions which can present challenges in achieving high yields. google.com
Multi-Step Cyanomethylation and Subsequent Methylation Routes
The final step in the multi-step synthesis involves the methylation of cyanomethyl diethyl phosphate (also known as diethyl (cyanomethyl)phosphonate). google.com In this process, the cyanomethyl diethyl phosphate is treated with a strong base, such as sodium hydride, to deprotonate the carbon adjacent to the cyano and phosphonate (B1237965) groups, forming a carbanion. This reactive intermediate is then quenched with a methylating agent, typically methyl iodide, to introduce the methyl group and form this compound. google.com
The reaction is outlined as follows:
Step 1 (Deprotonation): Cyanomethyl diethyl phosphate is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and treated with a strong base.
Step 2 (Methylation): Methyl iodide is added to the resulting solution to react with the carbanion, yielding the target compound. google.com
The key intermediate, cyanomethyl diethyl phosphate, can be synthesized through the reaction of a haloacetonitrile with a phosphite source. One method involves a nucleophilic substitution reaction between diethyl phosphite and bromoacetonitrile (B46782) in the presence of a strong base. google.com An alternative and widely used method is the reaction of chloroacetonitrile (B46850) with triethyl phosphite. google.com This reaction, often catalyzed by a substance like tetrabutylammonium (B224687) iodide, proceeds by heating the reactants, where the triethyl phosphite displaces the chloride from chloroacetonitrile to form the desired phosphonate ester. google.com After the reaction, the crude product is purified, often by high-purity rectification, to isolate the cyanomethyl diethyl phosphate. google.com
Rational Design and Optimization of Reaction Parameters
The efficiency of synthesizing this compound is highly dependent on carefully controlling reaction parameters, particularly temperature and the molar ratios of the reactants.
Impact of Temperature and Reagent Stoichiometry on Reaction Efficiency
In the multi-step synthesis route, specific temperatures and reagent ratios are crucial for maximizing yield and minimizing byproducts. google.com For the methylation of cyanomethyl diethyl phosphate (as described in 2.1.2.1), the following conditions have been optimized:
Temperature: The initial deprotonation step, where sodium hydride is added to the tetrahydrofuran solution of cyanomethyl diethyl phosphate, is performed at a controlled temperature of 5-10 °C over a period of 0.5-2 hours. google.com Following the base addition, the temperature for the dropwise addition of methyl iodide is raised to 50 °C, with the reaction proceeding for 5-6 hours to ensure complete methylation. google.com
Reagent Stoichiometry: The molar ratio between the starting phosphonate, the base, and the methylating agent is critical. An optimized molar ratio of cyanomethyl diethyl phosphate to sodium hydride to methyl iodide is given as 1:2.0:1.5. google.com Using an excess of the base ensures complete deprotonation of the starting material, driving the reaction forward.
The table below summarizes the optimized reaction parameters for the methylation step.
| Parameter | Condition | Purpose |
| Reactants | Cyanomethyl diethyl phosphate, Sodium Hydride, Methyl Iodide | Formation of the final product |
| Solvent | Tetrahydrofuran (THF) | Provides reaction medium |
| Molar Ratio (Phosphonate:Base:Alkylating Agent) | 1 : 2.0 : 1.5 | To ensure complete deprotonation and efficient methylation google.com |
| Base Addition Temperature | 5-10 °C | Controlled deprotonation google.com |
| Methylation Temperature | 50 °C | To facilitate the nucleophilic attack of the carbanion on methyl iodide google.com |
| Reaction Time (Methylation) | 5-6 hours | To ensure the reaction goes to completion google.com |
The table below outlines the reactants for the synthesis of the cyanomethyl diethyl phosphate intermediate.
| Precursor 1 | Precursor 2 | Catalyst | Product |
| Chloroacetonitrile | Triethyl phosphite | Tetrabutylammonium Iodide | Cyanomethyl diethyl phosphate google.com |
| Bromoacetonitrile | Diethyl phosphite | Strong Base | Cyanomethyl diethyl phosphate google.com |
Catalytic Approaches in this compound Synthesis
The development of catalytic methods for the synthesis of this compound is crucial for enhancing reaction rates and selectivity. Various catalysts have been explored to facilitate the key bond-forming reactions in its synthesis.
Phase-transfer catalysis (PTC) offers a powerful tool for reactions involving immiscible reactants. In the synthesis of related phosphonates, such as cyanomethyl diethyl phosphate, tetrabutylammonium iodide (TBAI) has been effectively employed as a phase-transfer catalyst. google.com This suggests its potential applicability in the synthesis of this compound.
The mechanism in a related synthesis involves the in-situ formation of an ammonium (B1175870) hypoiodite (B1233010) species which facilitates the reaction. beilstein-archives.org In a potential synthesis of this compound, TBAI could facilitate the reaction between a substrate and the phosphorus-containing reactant by transferring one of the reactants across the phase boundary. A patent for the synthesis of the related cyanomethyl diethyl phosphate highlights a method where TBAI is added to the reaction mixture, which is then heated to facilitate the reaction. google.com
| Parameter | Value |
| Catalyst | Tetrabutylammonium Iodide (TBAI) |
| Initial Temperature | 80 °C |
| Reaction Temperature | 80-110 °C |
| Dripping Time | 6-8 hours |
| Final Temperature | 110-120 °C |
| Final Reaction Time | 6-8 hours |
| Data derived from a patent for the synthesis of cyanomethyl diethyl phosphate, a related compound. google.com |
The use of polyethylene (B3416737) glycol (PEG) in conjunction with potassium iodide (KI) has also been explored as a phase-transfer catalytic system for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org This system offers advantages such as high thermal stability, low cost, and recyclability. frontiersin.org
Lewis acids are known to catalyze a variety of organic reactions, including the formation of carbon-carbon bonds. Lithium bromide (LiBr) has been demonstrated as an effective catalyst for the condensation of carbonyl compounds with active methylene (B1212753) compounds in the absence of a solvent, leading to the formation of olefinic products in high yields. rsc.org While a direct application to the synthesis of this compound is not explicitly detailed in the available research, the principle of Lewis acid catalysis is relevant.
In the context of phosphonate synthesis, Lewis acids can activate the reactants, facilitating nucleophilic attack. For instance, in a different reaction, aluminum triflate has been used as a Lewis acid catalyst for the formal [4+2] cycloaddition of bicyclobutane ketones with silyl (B83357) dienol ethers. sigmaaldrich.com This highlights the broad utility of Lewis acids in complex organic syntheses. The synthesis of this compound could potentially be achieved through the reaction of diethyl phosphite with 2-halopropionitrile, a reaction that could be facilitated by a Lewis acid catalyst like lithium bromide to enhance the rate and yield.
Solvent System Optimization for Enhanced Yields and Purity
The choice of solvent is a critical parameter in the synthesis of this compound, significantly impacting reaction yields and the purity of the final product. A patent for the preparation of (1-cyanoethyl) diethyl phosphate, which is the target compound, utilizes tetrahydrofuran (THF) as the solvent. google.com In this process, sodium hydride is added to a THF solution of cyanomethyl diethyl phosphate, followed by the dropwise addition of methyl iodide. google.com
In the synthesis of related phosphonates, a variety of solvents have been investigated. For instance, in the dry reaction of diethyl cyanomethylphosphonate with benzaldehyde (B42025) on solid bases, the reaction was carried out without a solvent. researchgate.net The use of solvent-free conditions is a key principle of green chemistry. In other syntheses, solvents such as dichloromethane (B109758) (DCM) have been employed. beilstein-archives.org The optimization of the solvent system involves considering factors such as the solubility of reactants and catalysts, the reaction temperature, and the ease of product purification.
Table 2: Solvents Used in the Synthesis of Phosphonates
| Solvent | Application | Reference |
| Tetrahydrofuran (THF) | Synthesis of (1-cyanoethyl) diethyl phosphate | google.com |
| Dichloromethane (DCM) | Oxidative α-azidation of carbonyl compounds | beilstein-archives.org |
| Solvent-free | Reaction of diethyl cyanomethylphosphonate with benzaldehyde | researchgate.net |
| Polyethylene Glycol (PEG-400) | Synthesis of benzyl phosphonates | frontiersin.org |
Green Chemistry Considerations in Synthetic Route Development
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize their environmental impact. nih.gov For phosphonate synthesis, this includes the use of less hazardous reagents and solvents, improving atom economy, and developing catalytic methods to reduce energy consumption. researchgate.net
The use of solvent-free reaction conditions, as demonstrated in the reaction of diethyl cyanomethylphosphonate with benzaldehyde on solid bases, is a significant step towards a greener synthesis. researchgate.net Additionally, the use of recyclable catalysts, such as the PEG/KI system, contributes to the sustainability of the process. frontiersin.org
A patent for the synthesis of (1-cyanoethyl) diethyl phosphate describes a method that involves the reaction of diethyl phosphite with bromoacetonitrile in the presence of a strong base to generate cyanomethyl diethyl phosphate, which is then methylated. google.com While effective, this route involves the use of hazardous reagents like sodium hydride and methyl iodide. Future research in this area will likely focus on developing catalytic and more environmentally benign synthetic pathways to this compound.
Nucleophilic Reactivity of the Alpha-Carbon Carbanion
The key to the reactivity of this compound lies in the acidity of the proton on the carbon alpha to both the phosphonate and cyano groups. Treatment with a suitable base results in the deprotonation of this alpha-carbon, generating a phosphonate-stabilized carbanion. wikipedia.orgslideshare.net The negative charge of this carbanion is delocalized and stabilized by the adjacent electron-withdrawing phosphonate (P=O) and cyano (C≡N) groups. chempedia.info This stabilization renders the carbanion relatively soft and highly nucleophilic, yet less basic compared to non-stabilized organometallic reagents like Grignard or organolithium reagents. wikipedia.org
These phosphonate-stabilized carbanions are more nucleophilic than the analogous phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.orgconcordia.ca This enhanced nucleophilicity allows them to react efficiently with a range of electrophiles, including aldehydes, ketones, and Michael acceptors, forming the basis for their application in Horner-Wadsworth-Emmons (HWE) olefinations and Michael addition reactions. wikipedia.orghbni.ac.in The reaction involves the nucleophilic addition of the carbanion to an electrophilic center, a rate-limiting step in many of its transformations. wikipedia.org
Stereoselective Michael Addition Reactions
The stabilized carbanion derived from this compound is an excellent nucleophile for 1,4-conjugate additions, also known as Michael additions, to α,β-unsaturated compounds. oup.comrsc.org These reactions are powerful methods for forming new carbon-carbon bonds and can be rendered highly stereoselective through the use of chiral catalysts, leading to the synthesis of optically active compounds. oup.commdpi.com
Significant advances have been made in the enantioselective Michael addition of this compound through the use of transition metal catalysts complexed with chiral ligands. oup.com A notable example is the rhodium-catalyzed asymmetric Michael addition. oup.com By employing a catalyst system prepared in situ from Rh(acac)(CO)2 (dicarbonylacetylacetonatorhodium(I)) and a trans-chelating chiral diphosphine ligand like (R,R)-(S,S)-PhTRAP (2,2''-bis[1-(diphenylphosphino)ethyl]-1,1''-biferrocene), high levels of enantioselectivity can be achieved. oup.com
In a typical reaction, the addition of this compound to various Michael acceptors in the presence of a catalytic amount (e.g., 0.01 molar amount) of the Rh/PhTRAP complex affords optically active phosphonates. oup.com These reactions proceed with high yields and excellent enantiomeric excesses, often reaching 92–93% ee. oup.com The chiral environment created by the metal-ligand complex directs the approach of the nucleophile to one face of the Michael acceptor, thereby controlling the stereochemistry of the newly formed stereocenter. oup.comnih.gov
Table 1: Rhodium-Catalyzed Asymmetric Michael Addition of this compound oup.com
| Michael Acceptor | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) |
| Methyl vinyl ketone | Rh(acac)(CO)2 / PhTRAP | 94 | 92 |
| Ethyl vinyl ketone | Rh(acac)(CO)2 / PhTRAP | 92 | 93 |
| Acrylaldehyde | Rh(acac)(CO)2 / PhTRAP | 95 | 92 |
The rhodium-catalyzed Michael addition using this compound has been successfully applied to a range of α,β-unsaturated substrates. oup.com The reaction works effectively with vinyl ketones, such as methyl vinyl ketone and ethyl vinyl ketone, as well as with α,β-unsaturated aldehydes like acrylaldehyde. oup.com The products obtained are functionalized phosphonates that can be further elaborated into other valuable chiral building blocks, such as optically active (1-aminoalkyl)phosphonic acid derivatives. oup.com
When the Michael acceptor or the nucleophile already contains a stereocenter, the reaction can exhibit diastereoselectivity. The choice of catalyst and reaction conditions can influence which diastereomer is formed preferentially. In substrate-controlled reactions, the inherent stereochemistry of the starting material directs the approach of the incoming nucleophile. researchgate.net In catalyst-controlled reactions, the chiral catalyst overrides the directing influence of the substrate's stereocenters to favor a specific diastereomer. nih.gov For the addition of this compound, the primary focus has been on catalyst-controlled enantioselective reactions where a prochiral nucleophile adds to a prochiral acceptor. oup.com
A significant application of the Michael addition with this compound is the construction of quaternary asymmetric carbon centers. oup.com These structural motifs, where a carbon atom is bonded to four different carbon or heteroatom substituents, are common in natural products and pharmaceuticals but are notoriously difficult to synthesize in an enantioselective manner due to steric hindrance. nih.govnih.govrsc.org
The reaction of the carbanion from this compound with suitable Michael acceptors directly creates a quaternary carbon atom substituted with a phosphonate group. oup.com The use of the Rh/PhTRAP catalytic system has proven highly effective for this purpose, yielding phosphonates with a phosphorus-substituted quaternary asymmetric carbon center in high yields and with enantiomeric excesses up to 93%. oup.com This method provides a direct and efficient route to chiral phosphonates containing this challenging stereochemical feature, highlighting the synthetic utility of the reagent in constructing complex molecular architectures. oup.comresearchgate.net
Horner-Wadsworth-Emmons (HWE) Olefination Chemistry
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. mdpi.comyoutube.com this compound, with its additional cyano group for stabilization, is a suitable precursor for this transformation. chempedia.infosigmaaldrich.com
The HWE reaction begins with the deprotonation of the phosphonate reagent at the α-carbon to generate a phosphonate-stabilized carbanion. wikipedia.orgslideshare.net For this compound, the presence of the electron-withdrawing cyano group alongside the phosphonate group significantly increases the acidity of the α-proton, facilitating easy carbanion formation with a variety of bases, such as sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), or n-butyllithium (BuLi). chempedia.infoorganic-chemistry.org
The resulting carbanion is stabilized by resonance, with the negative charge delocalized over the α-carbon, the oxygen of the phosphoryl group (P=O), and the nitrogen of the cyano group (C≡N). chempedia.info This extensive stabilization makes the carbanion less basic and more nucleophilic than corresponding Wittig ylides. wikipedia.org This enhanced stability and nucleophilicity allow the carbanion to react cleanly with a wide range of aldehydes and even less reactive ketones. chempedia.info The reaction proceeds through nucleophilic attack on the carbonyl carbon, formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene and a water-soluble dialkylphosphate salt, which is easily removed during workup. wikipedia.orgorganic-chemistry.org
E/Z Stereoselectivity Control in Alkene Formation
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, wherein phosphonate carbanions react with carbonyl compounds. This compound, as a stabilized phosphonate, readily participates in this reaction. The stereochemical outcome of the HWE reaction, yielding either the (E) or (Z)-alkene, is of paramount importance in synthetic chemistry.
The carbanion generated from this compound is stabilized by both the phosphonate and the electron-withdrawing cyano group. In the classical HWE reaction, such stabilized phosphonate ylides predominantly yield the thermodynamically more stable (E)-alkene. sigmaaldrich.comuni.lu The reaction mechanism involves the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming diastereomeric oxaphosphetane intermediates. Subsequent elimination of a dialkyl phosphate salt affords the alkene. The preference for the (E)-isomer is generally attributed to the reversibility of the initial addition step and the subsequent steps leading to the oxaphosphetane, which allows for equilibration to the more stable anti-intermediate, ultimately leading to the (E)-alkene. sigmaaldrich.com
However, achieving high (Z)-selectivity is also possible through modifications of the reaction conditions, most notably the Still-Gennari modification. This approach utilizes phosphonates with more electron-withdrawing groups (e.g., trifluoroethyl instead of ethyl) in conjunction with strong, non-coordinating bases (like potassium hexamethyldisilazide, KHMDS) and often in the presence of a crown ether in a non-polar solvent like THF at low temperatures. sigmaaldrich.comuni.lunih.gov While the ethyl groups on the phosphonate of this compound are not as electron-withdrawing as trifluoroethyl groups, the principle of using non-equilibrating conditions (kinetic control) can still favor the (Z)-isomer to some extent. The cyano group itself is a strong electron-withdrawing group, which influences the stability and reactivity of the intermediate species.
Influence of Substrate and Reaction Conditions on Stereochemical Outcome
The stereochemical course of the Horner-Wadsworth-Emmons reaction with this compound is highly dependent on the specific substrates and reaction parameters employed. Key factors include the structure of the carbonyl compound, the nature of the base, the solvent, and the reaction temperature.
Substrate Influence:
Aldehydes vs. Ketones: Reactions with aldehydes are generally more facile and often exhibit higher stereoselectivity compared to ketones. Aromatic aldehydes, due to their electronic and steric properties, can influence the E/Z ratio of the resulting α,β-unsaturated nitriles. nih.gov They are generally less reactive than aliphatic aldehydes towards nucleophilic addition. organic-chemistry.orgrsc.org
Steric Hindrance: The steric bulk of both the aldehyde/ketone and the phosphonate reagent can significantly impact the transition state energies of the diastereomeric intermediates, thereby affecting the stereoselectivity.
Reaction Conditions:
Base: The choice of base is critical. Strong, non-coordinating bases like KHMDS or lithium diisopropylamide (LDA) under kinetic conditions (low temperature, non-polar solvent) tend to favor the formation of the (Z)-alkene. In contrast, weaker bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) in protic or polar aprotic solvents often lead to thermodynamic control and a preference for the (E)-alkene. sigmaaldrich.com
Solvent: The solvent polarity and its ability to solvate the intermediates play a crucial role. Non-polar solvents like THF or DME are commonly used to enhance (Z)-selectivity under Still-Gennari conditions.
Temperature: Low temperatures (e.g., -78 °C) are typically employed to prevent equilibration of the intermediates, thus favoring the kinetically controlled product, which is often the (Z)-isomer. nih.gov
The interplay of these factors allows for a degree of control over the E/Z ratio of the resulting α,β-unsaturated nitriles. A summary of expected outcomes based on general HWE principles is presented in the table below.
| Carbonyl Substrate | Base/Solvent System | Expected Major Isomer | Rationale |
| Aliphatic Aldehyde | NaH / THF | (E) | Thermodynamic control |
| Aromatic Aldehyde | KHMDS / 18-crown-6 (B118740) / THF | (Z) | Kinetic control (Still-Gennari type) |
| Ketone | NaH / DME | (E) | Thermodynamic control, potentially lower selectivity |
Intramolecular and Rearrangement Reactions (e.g., 1,2-Phospha-Brook Rearrangement)
Beyond intermolecular olefination reactions, this compound and related α-functionalized phosphonates can participate in intramolecular transformations and rearrangements. A notable example is the 1,2-phospha-Brook rearrangement. nih.govnih.gov This rearrangement involves the migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom of an alkoxide. nih.gov
The process is typically initiated by the deprotonation of an α-hydroxyphosphonate or the addition of a phosphite to a carbonyl compound, generating an α-alkoxyphosphonate intermediate. nih.gov In the context of this compound, a hypothetical reaction pathway could involve its reaction with a carbonyl compound to form an adduct that, under basic conditions, undergoes rearrangement. The driving force for this rearrangement is the formation of a more stable P-O bond at the expense of a P-C bond.
While specific literature detailing the 1,2-phospha-Brook rearrangement of adducts derived directly from this compound is not extensively covered in the provided search results, the general mechanism is well-established for other phosphonates. nih.govnih.gov A 1961 publication by Hall et al. titled "A REARRANGEMENT TO FORM DIETHYL 1-CYANOETHYL PHOSPHATE" suggests a rearrangement involving a closely related structure, highlighting the propensity of such systems to undergo these transformations. researchgate.net Intramolecular versions of the HWE reaction are also known, leading to the formation of cyclic alkenes. rsc.orgnih.gov
Alkylation and Functionalization at the Alpha-Position
The proton at the α-position of this compound is acidic due to the electron-withdrawing effects of both the phosphonate and the cyano groups. This acidity allows for the facile generation of a carbanion upon treatment with a suitable base. This nucleophilic carbanion can then be reacted with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. sigmaaldrich.com
This alkylation provides a powerful method for introducing further substitution at the α-carbon, leading to the synthesis of more complex phosphonates. These, in turn, can be used in subsequent HWE reactions to generate tetrasubstituted alkenes. A notable application mentioned in the literature is the stereoselective preparation of cyano(trifluoromethyl)pentenenitriles, which proceeds via the alkylation of this compound followed by an elimination reaction. sigmaaldrich.com
The general scheme for the α-alkylation is as follows:
Deprotonation of this compound with a strong base (e.g., LDA, NaH) to form the stabilized carbanion.
Reaction of the carbanion with an alkylating agent (e.g., an alkyl halide, R-X) to form the α-alkylated product.
| Base | Alkylating Agent (R-X) | Product |
| LDA | Methyl Iodide (CH₃I) | Diethyl (1-cyano-1-methylethyl)phosphonate |
| NaH | Benzyl Bromide (BnBr) | Diethyl (1-benzyl-1-cyanoethyl)phosphonate |
Ring-Forming Reactions (e.g., Cyano-Substituted Cyclopropanes and Aziridines)
The reactivity of this compound and its derivatives extends to the synthesis of cyclic structures. The presence of the cyano group makes the resulting cyclic products valuable building blocks in organic synthesis.
Cyano-Substituted Cyclopropanes: The synthesis of phosphoryl-substituted cyclopropanes from cyano-activated C-H acids is a known transformation. researchgate.net While direct examples involving this compound in cyclopropanation were not prominent in the search results, related reactions suggest its potential utility. For instance, the reaction of a phosphonate-stabilized carbanion with an α,β-unsaturated carbonyl compound (a Michael addition) followed by an intramolecular cyclization (a tandem Michael-addition-cyclization) is a common strategy for cyclopropane (B1198618) synthesis.
Cyano-Substituted Aziridines: There is evidence in the literature for the involvement of phosphonate-derived cyanoaziridines in further synthetic transformations. nih.gov For example, a cyanoaziridine derived from a phosphonate has been shown to react with isocyanates. nih.gov This suggests that a precursor like this compound could be involved in the initial formation of such a cyano-substituted aziridine, likely through a reaction sequence involving an imine. The synthesis of α-aminophosphonates, which can be precursors to aziridines, is a well-established field. nih.gov
Asymmetric Synthesis of Biologically Relevant Molecules
The ability to control stereochemistry is paramount in the synthesis of bioactive molecules. This compound serves as a key building block in asymmetric reactions, enabling the synthesis of enantiomerically pure compounds.
Optically active α-aminophosphonic acids are crucial compounds, often regarded as phosphorus analogues of α-amino acids. beilstein-journals.org Their structural similarity allows them to act as enzyme inhibitors, making them targets for pharmaceutical development, including anticancer and anti-HIV agents. nih.gov The synthesis of these molecules can be achieved through various methods, such as the Kabachnik-Fields condensation and the aza-Pudovik reaction. nih.gov
This compound is a valuable precursor in this context. A key strategy involves the nucleophilic addition of the phosphonate carbanion to an imine, followed by the chemical transformation of the nitrile group. Research has demonstrated that the cyano group can be hydrolyzed under strong acidic conditions to yield the corresponding α-aminophosphonic acid without racemization, providing an efficient route to these optically active targets. nih.gov The general approach allows for the creation of tetrasubstituted α-aminophosphonic acids, which are of significant interest in medicinal chemistry. nih.gov
Table 1: Key Reactions in α-Aminophosphonic Acid Synthesis
| Reaction Name | Description | Relevance to Precursor |
| Aza-Pudovik Reaction | Nucleophilic addition of a P-H compound (like a dialkyl phosphite) to an imine. | The carbanion of this compound can add to imines, a variation of this reaction. |
| Kabachnik-Fields Reaction | A one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite. beilstein-journals.orgnih.gov | Provides a general framework for synthesizing the α-aminophosphonate scaffold. |
| Nitrile Hydrolysis | Conversion of the cyano (C≡N) group to a carboxylic acid or, in this context, an amino group after reduction. | A crucial final step to convert the nitrile functionality of the precursor into the desired amino group. nih.gov |
Polyunsaturated nitriles, especially those containing fluorine atoms, are important synthons for various advanced materials and biologically active compounds. This compound is explicitly used as a reactant for the stereoselective preparation of cyano(trifluoromethyl)pentenenitriles. sigmaaldrich.comscientificlabs.co.uk The synthetic route typically involves an initial alkylation of the this compound carbanion, followed by an elimination reaction to generate the desired unsaturated system. sigmaaldrich.comscientificlabs.co.uk This method provides precise control over the geometry of the newly formed double bonds, which is critical for the properties of the final product. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry, is the fundamental transformation enabling this synthesis. sigmaaldrich.com
Preparation of Alpha, Beta-Unsaturated Nitriles and Derivatives
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. orgsyn.org this compound is an ideal reagent for a specific variant of this reaction to produce α,β-unsaturated nitriles. When treated with a base, the α-proton is abstracted to form a stabilized phosphonate carbanion. This carbanion then reacts with aldehydes or ketones in an olefination reaction to yield α,β-unsaturated nitriles. sigmaaldrich.com This approach is advantageous because it allows for the construction of trisubstituted alkenes where one of the substituents is the electron-withdrawing nitrile group. Such compounds are versatile Michael acceptors and building blocks in organic synthesis. organic-chemistry.org
Utility in the Synthesis of Substituted Heterocyclic Systems
Heterocyclic compounds are ubiquitous in natural products and pharmaceuticals. beilstein-journals.org The incorporation of a phosphonate group into a heterocyclic ring can lead to compounds with enhanced biological activity. beilstein-journals.orgchim.itnih.gov this compound has been successfully employed in the synthesis of complex heterocyclic systems. For example, it is a key reactant in the preparation of [(methylenepiperidinyl) or (methylenepyrrolidinyl)fluorophenyl]oxazolidinone antibacterial agents. sigmaaldrich.comscientificlabs.co.uk The synthesis likely proceeds through an HWE reaction to form an unsaturated nitrile, which then participates in a cyclization cascade to construct the final heterocyclic framework. This demonstrates the reagent's utility in multi-step, diversity-oriented syntheses that quickly build molecular complexity. beilstein-journals.org
Role as a Precursor for Novel Phosphonate Derivatives
The reactivity of both the phosphonate and nitrile functionalities allows this compound to serve as a versatile starting material for a wide range of other phosphonate derivatives.
Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. nih.gov Many of these drugs require intracellular phosphorylation to become active. A major challenge is that the first phosphorylation step is often slow and inefficient. nih.gov To bypass this limitation, medicinal chemists develop nucleoside monophosphate prodrugs, which deliver the phosphorylated nucleoside directly into the cell. nih.gov
Phosphonates, being stable isosteres of phosphates, are integral to the design of these prodrugs. Functionalized phosphonates can be used as building blocks to construct these complex molecules. While direct synthesis of nucleoside analogues starting from this compound is not extensively detailed, its structure makes it a highly plausible precursor. The phosphonate moiety can be incorporated into the "sugar" part of a nucleoside analogue, and the cyanoethyl group provides a reactive handle for further elaboration or linkage to a nucleobase, fitting into the broader strategies used for creating phosphonate prodrugs of nucleosides. nih.gov
Derivatization for Pharmaceutical Intermediates
This compound serves as a valuable building block in medicinal chemistry, primarily due to its functional group arrangement which allows for a variety of chemical transformations. Its structure, containing a phosphonate group, a nitrile, and a reactive α-proton, makes it a versatile precursor for the synthesis of more complex molecules that are themselves intermediates for active pharmaceutical ingredients (APIs). The derivatization of this compound is a key strategy for introducing the unique phosphonate and cyanoethyl moieties into larger, biologically active frameworks.
Detailed research has demonstrated its role as a key reactant in creating compounds with significant therapeutic potential. For instance, this compound is directly utilized as a pharmaceutical intermediate for the development of modulators for the ubiquitin-protease pathway (UPP) kinase. google.com The UPP system is a critical regulator of cellular processes, and its modulation is a target for therapies against various forms of malignant tumors and genetic diseases. google.com Specifically, the compound is used in the synthesis of drugs that regulate interleukin-1 receptor-associated kinase, a key component of the UPP signaling pathway. google.com
Furthermore, the reactivity of this compound is harnessed in the synthesis of diverse therapeutic agents. It is a key reactant in the preparation of benzyl- and benzoyldimethylaminopyridinones, which have been investigated as inhibitors of HIV-1 reverse transcriptase. sigmaaldrich.com It is also used in the synthesis of [(methylenepiperidinyl) or (methylenepyrrolidinyl)fluorophenyl]oxazolidinone antibacterial agents. sigmaaldrich.com
A significant derivatization strategy involves the stereoselective addition of the carbanion derived from this compound. A notable example is the rhodium-catalyzed asymmetric Michael addition reaction. lookchem.com This method allows for the creation of optically active phosphonic acid derivatives that contain a phosphorus-substituted quaternary asymmetric carbon center, a structural motif of high value in modern drug design. lookchem.com Such stereoselective transformations are critical for producing enantiomerically pure pharmaceutical intermediates, leading to drugs with improved efficacy and reduced side effects.
The following table summarizes key derivatization applications of this compound in the synthesis of pharmaceutical intermediates.
| Derivatization Reaction / Application | Resulting Intermediate / Product Class | Therapeutic Area / Target | Source(s) |
| Intermediate in multi-step synthesis | Interleukin-1 Receptor Associated Kinase Modulators | Oncology, Genetic Diseases | google.com |
| Reactant in condensation/olefination reactions | Benzyl- and benzoyldimethylaminopyridinones | Antiviral (HIV-1 Reverse Transcriptase Inhibitors) | sigmaaldrich.com |
| Reactant in multi-step synthesis | [(Methylenepiperidinyl) or (methylenepyrrolidinyl)fluorophenyl]oxazolidinones | Antibacterial | sigmaaldrich.com |
| Asymmetric Michael Addition | Optically active phosphonic acid derivatives with quaternary stereocenters | General Pharmaceutical Synthesis | lookchem.com |
| Horner-Wadsworth-Emmons Olefination | α,β-Unsaturated nitriles | General Pharmaceutical Synthesis | sigmaaldrich.com |
Comprehensive Analytical and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Diethyl (1-cyanoethyl)phosphonate, providing detailed information about the hydrogen, phosphorus, and carbon atomic environments within the molecule.
Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by distinct signals corresponding to the ethyl and cyanoethyl moieties. The ethoxy groups (-OCH₂CH₃) typically present as a quartet for the methylene (B1212753) (CH₂) protons coupled to the adjacent methyl (CH₃) protons, which in turn appear as a triplet. The protons of the cyanoethyl group [-CH(CN)CH₃] exhibit more complex splitting due to coupling with both the adjacent protons and the phosphorus atom. The methine proton (-CH) appears as a doublet of quartets, and the methyl protons appear as a doublet. nih.gov
Table 1: ¹H NMR Spectral Data for this compound
| Assigned Protons | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OCH₂CH₃ | ~1.3 | Triplet |
| -CH(CN)CH₃ | ~1.5 | Doublet |
| -OCH₂ CH₃ | ~4.2 | Quartet |
| -CH (CN)CH₃ | ~3.2 | Doublet of Quartets |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data is based on the structural components of the molecule.
Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for analyzing organophosphorus compounds. trilinkbiotech.com It provides a direct method for characterizing the chemical environment of the phosphorus atom in the phosphonate (B1237965) group. tandfonline.com For this compound, ³¹P NMR yields a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this peak is indicative of a pentavalent phosphorus atom in a phosphonate ester linkage. osti.govnih.gov This technique is exceptionally useful for monitoring reactions involving the phosphonate group and for quantifying phosphonate compounds in various samples. tandfonline.comnih.gov Two-dimensional NMR techniques, such as the ¹H-³¹P Heteronuclear Single Quantum Correlation (HSQC), can further enhance detection sensitivity and provide definitive correlations between the phosphorus atom and its neighboring protons. biorxiv.org
Carbon-13 (¹³C) NMR spectroscopy is employed to map the carbon framework of the molecule. nih.gov Each unique carbon atom in this compound produces a distinct signal, allowing for complete characterization of the carbon skeleton. The spectrum will show signals for the two inequivalent carbons of the ethoxy groups, the carbons of the cyanoethyl group, and the carbon of the nitrile (CN) group. chemguide.co.uk The carbon directly bonded to the phosphorus atom will exhibit splitting due to coupling with the ³¹P nucleus.
Table 2: Predicted ¹³C NMR Resonances for this compound
| Assigned Carbons | Predicted Chemical Shift (ppm) Range |
|---|---|
| -OCH₂C H₃ | 15-20 |
| -C H(CN)CH₃ | 25-35 (with P-C coupling) |
| -OC H₂CH₃ | 60-65 (with P-O-C coupling) |
| -C N | 115-120 |
Note: Chemical shifts are predicted based on standard ranges and the molecular structure. Actual values may vary.
Chromatographic Analysis for Purity and Reaction Monitoring
Chromatographic methods are essential for separating this compound from starting materials, byproducts, or impurities, thereby enabling purity assessment and reaction monitoring.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. drawellanalytical.com It is widely used to determine the purity of the compound and to monitor the progress of reactions, such as the Horner-Wadsworth-Emmons olefination, where it is a reactant. sigmaaldrich.com The compound's boiling point and volatility are key parameters for developing GC methods. sigmaaldrich.comchemicalbook.comsigmaaldrich.com When coupled with detectors like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), GC offers high selectivity and sensitivity for organophosphorus compounds. epa.gov The use of deactivated liners and appropriate capillary columns, such as those with a 5% phenyl polysiloxane phase, is crucial to prevent degradation and ensure reproducible results with symmetrical peak shapes. analysis.rs
Table 3: Physical Properties Relevant to GC Analysis
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 191.16 g/mol | nih.govsigmaaldrich.comchemicalbook.com |
| Boiling Point | 140-141 °C at 11 mmHg | sigmaaldrich.comsigmaaldrich.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is an indispensable tool for confirming the molecular weight and probing the structure of this compound. nih.gov The technique bombards the molecule with electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum displays the mass-to-charge (m/z) ratio of the molecular ion and these fragments. The molecular ion peak ([M]⁺) confirms the compound's molecular weight of 191.16 g/mol . nih.govsigmaaldrich.com Analysis of the fragmentation pattern provides further structural verification, as the fragments correspond to logical cleavages of the parent molecule.
Table 4: Predicted Mass Spectrometry Adducts and Fragments for this compound
| Ion / Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 191.07 |
| [M+H]⁺ | 192.08 |
| [M+Na]⁺ | 214.06 |
| [M-C₂H₄]⁺ (Loss of ethylene) | 163.07 |
| [M-OC₂H₅]⁺ (Loss of ethoxy group) | 146.05 |
Note: m/z values are based on predicted fragmentation patterns and adduct formation.
Elemental Microanalysis for Composition Verification
Elemental microanalysis is a cornerstone technique for the verification of the empirical and molecular formula of a synthesized compound. This destructive method, typically involving combustion analysis, provides the mass percentages of constituent elements, which can then be compared against the theoretically calculated values derived from the compound's molecular formula.
Theoretical Composition
The molecular formula for this compound is C_7H_{14}NO_3P. nih.govsigmaaldrich.comchemicalbook.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), oxygen (15.999 u), and phosphorus (30.974 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 191.16 g/mol . sigmaaldrich.comchemicalbook.com
The theoretical percentage of each element is determined as follows:
Carbon (C): (7 * 12.011 / 191.16) * 100% = 44.00%
Hydrogen (H): (14 * 1.008 / 191.16) * 100% = 7.38%
Nitrogen (N): (1 * 14.007 / 191.16) * 100% = 7.33%
Oxygen (O): (3 * 15.999 / 191.16) * 100% = 25.11%
Phosphorus (P): (1 * 30.974 / 191.16) * 100% = 16.21%
Experimental Findings
In a typical elemental analysis experiment, a small, precisely weighed sample of this compound would be subjected to high-temperature combustion in an oxygen-rich atmosphere. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are then passed through a series of absorbers or detectors to quantify the amount of each element.
While the theoretical values provide a benchmark, experimental results are crucial for confirming the identity and purity of a synthesized batch of the compound. A high degree of correlation between the experimental and theoretical percentages (typically within ±0.4%) is considered evidence of a pure sample.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 44.00 | ||
| Hydrogen (H) | 7.38 | ||
| Nitrogen (N) | 7.33 |
No specific experimental data for the elemental analysis of this compound was found in the publicly available research literature reviewed for this article. The table above is provided as a template for the expected data from such an analysis.
X-ray Crystallography for Absolute Configuration and Stereochemical Assignment
X-ray crystallography is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute configuration and stereochemistry of chiral molecules, offering unambiguous proof of their spatial structure.
For this compound, which possesses a chiral center at the carbon atom bonded to the cyano and phosphonate groups, X-ray crystallography would be the definitive method to elucidate its stereochemistry. The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed.
Crystallographic Data
A complete crystallographic study of this compound would yield a set of unique data that serves as a fingerprint for its solid-state structure. This data typically includes:
| Parameter | Value |
|---|---|
| Crystal System | |
| Space Group | |
| Unit Cell Dimensions | |
| Volume (V) | |
| Z (molecules per unit cell) | |
| Calculated Density | |
| R-factor |
Despite a thorough review of the available scientific literature, no published X-ray crystallographic data for this compound could be located. Therefore, the table above remains as a template to be populated should such data become available in the future.
The determination of the crystal structure would provide invaluable insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the solid state. Furthermore, for a racemic mixture, crystallographic studies can sometimes reveal if the compound crystallizes as a conglomerate (a physical mixture of enantiopure crystals) or a racemic compound (where both enantiomers are present in the same unit cell).
Theoretical and Computational Chemistry Studies of Diethyl 1 Cyanoethyl Phosphonate
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) has emerged as a powerful method for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. DFT calculations allow for the optimization of geometries of reactants, transition states, intermediates, and products, as well as the calculation of their corresponding energies. This information is crucial for constructing a detailed energy profile of a reaction pathway, which helps in determining the feasibility and the rate-determining step of the reaction.
The computational results from such studies provide a step-by-step description of the bond-forming and bond-breaking processes, offering a molecular-level understanding of the reaction. For instance, the calculations can reveal the precise geometry of the transition state, which is the highest energy point along the reaction coordinate and is critical for understanding the reaction's kinetics.
| Computational Method | Basis Set | Application | Key Findings |
| M06-2X | def2-SVP | Investigation of the reaction mechanism for the synthesis of α-cyanophosphonates from β-nitrostyrenes. researchgate.netresearchgate.net | Identification of the most plausible reaction pathway by comparing the energy profiles of different proposed mechanisms. The rate-determining step was identified by locating the transition state with the highest energy barrier. researchgate.net |
Computational Modeling of Stereoselectivity and Transition States
Computational modeling is an indispensable tool for understanding and predicting the stereochemical outcome of chemical reactions. In reactions involving the formation of new stereocenters, such as in the synthesis of chiral phosphonates, computational methods can be used to model the transition states leading to different stereoisomers. The relative energies of these transition states can then be used to predict the enantiomeric or diastereomeric excess of the product.
For example, in the context of nitrile synthesis, a combination of molecular modeling, in silico mutations, and docking studies has been used to rationalize the stereochemical outcome of enzymatic reactions. nih.govresearchgate.netresearchgate.net While not directly involving Diethyl (1-cyanoethyl)phosphonate, this approach highlights how computational tools can be applied to understand the factors governing stereoselectivity in reactions producing chiral nitriles. By modeling the interaction of different substrate conformers within an enzyme's active site, researchers can predict which stereoisomer will be preferentially formed. researchgate.netresearchgate.net
The principles from these studies are transferable to understanding the stereoselectivity in reactions such as the Pudovik or Michael addition reactions involving this compound. By modeling the transition states of the reaction with different chiral catalysts or substrates, it is possible to predict the stereochemical preferences. These models can account for subtle steric and electronic interactions that dictate the facial selectivity of the attack of the nucleophile on the electrophile.
| Computational Approach | System Studied | Objective | Insights Gained |
| Molecular Modeling, Docking | Enzymatic synthesis of chiral nitriles nih.govresearchgate.netresearchgate.net | To rationalize the enantioselectivity of the reaction. nih.govresearchgate.netresearchgate.net | The model predicted the preferential formation of one enantiomer over the other by analyzing the binding energies and geometries of the substrate-enzyme complexes for the different stereochemical pathways. researchgate.netresearchgate.net |
| DFT Calculations | Michael addition of P-nucleophiles to azoalkenes nih.gov | To understand the stereochemistry of the reaction product. nih.gov | DFT calculations supported the formation of the more stable Z-isomer, which was stabilized by an intramolecular hydrogen bond. nih.gov |
Structure-Reactivity Relationship Studies via Computational Methods
Computational chemistry provides a powerful framework for establishing quantitative structure-reactivity relationships (QSRR). By systematically varying the structure of a molecule and calculating its reactivity parameters, it is possible to develop models that predict the reactivity of new, un-synthesized compounds. This approach is particularly valuable in the design of new reagents and catalysts.
In the context of phosphonate (B1237965) chemistry, computational studies have been used to understand how the electronic properties of substituents influence the reactivity of the phosphonate group. For instance, in the oxa-Michael addition catalyzed by triarylphosphines, DFT calculations have been used to rationalize the observed reactivity trends. beilstein-journals.org The calculations showed that introducing electron-donating groups on the phosphine (B1218219) catalyst increases its nucleophilicity and, consequently, its catalytic activity. beilstein-journals.org
These principles can be applied to this compound to understand how the cyano and ethyl groups influence its reactivity in various reactions. For example, the electron-withdrawing nature of the cyano group is expected to increase the acidity of the α-proton, facilitating its deprotonation in base-catalyzed reactions like the Horner-Wadsworth-Emmons reaction. Computational studies can quantify this effect by calculating the pKa value or the energy of deprotonation.
Furthermore, computational analysis of related halophosphines has provided insights into their reactivity and the stability of potential intermediates. nih.gov Such studies, by exploring the electronic structure and bonding, help in understanding the fundamental factors that govern the chemical behavior of organophosphorus compounds.
| Computational Method | System Studied | Focus | Conclusion |
| DFT | Triarylphosphine-catalyzed oxa-Michael addition beilstein-journals.org | Effect of substituents on catalyst activity. beilstein-journals.org | Electron-donating groups on the phosphine increase its nucleophilicity and catalytic activity. beilstein-journals.org |
| Computational Analysis | Guanidinate-supported halophosphines nih.gov | Reactivity and stability of P-N compounds. nih.gov | Provided evidence for the electronic properties and bond strengths that dictate the observed chemical behavior. nih.gov |
Strategic Research Applications and Broader Scientific Impact
Role as an Intermediate in Agrochemical Development
The utility of Diethyl (1-cyanoethyl)phosphonate extends into the field of agrochemical research, where it functions as a precursor in the synthesis of compounds with potential fungicidal properties. Research has explored its use as an intermediate for creating molecules aimed at protecting crops from fungal diseases.
Detailed Research Findings: One area of investigation involves its use in synthesizing compounds derived from the crude extract of plants like Citrullus colocynthis. This extract has been studied for its antifungal activity against various plant pathogenic fungi, highlighting the potential for intermediates like this compound in developing new antifungal agents for agricultural use. semanticscholar.org Furthermore, the broader class of organophosphorus compounds, including phosphonates, is integral to the development of novel herbicides. nih.gov For instance, synthetic methodologies have been developed to create mixed phosphonate (B1237965) diesters and amino acid-based phosphonamidates that are screened for herbicidal activity. nih.gov The investigation into novel N-aryl carbamate (B1207046) derivatives has also yielded compounds with significant in vitro antifungal activity against seven major phytopathogenic fungi, demonstrating the ongoing relevance of such chemical scaffolds in agrochemical discovery. sigmaaldrich.com
Exploration in Polymer Science and Materials Development (e.g., Flame Retardants)
In the realm of materials science, this compound finds application in the synthesis of polymers.
Detailed Research Findings: This compound is used as an oligomeric product during the thermal polymerization of the acrylonitrile/styrene system. semanticscholar.org Its incorporation into this system contributes to the formation of polymers with specific properties. semanticscholar.org
While phosphorus-containing compounds are widely used as flame retardants for polymeric materials, a specific application of this compound for this purpose is not detailed in the available research. The general strategy for creating flame-retardant polymers involves incorporating phosphorus-based moieties, which can form a protective char layer at high temperatures, insulating the underlying material. For example, polymers bearing multiple phosphonate residues have shown improved flame-retardant properties. Research in this area continues to focus on developing new bio-based and non-halogenated flame retardants to improve the fire safety of synthetic materials. semanticscholar.org
Fundamental Studies in Organophosphorus Reaction Mechanisms
The chemical behavior of this compound makes it a valuable tool for fundamental studies into the mechanisms of key organophosphorus reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of synthetic organic chemistry, prized for its ability to form carbon-carbon double bonds with a high degree of stereoselectivity. The presence of both a cyano and a phosphonate group on the same carbon atom in this compound significantly influences its reactivity and provides researchers with a model system to probe the intricacies of this and other related transformations.
The primary application of this compound in mechanistic studies is in the olefination of aldehydes and ketones to produce α,β-unsaturated nitriles. youtube.com This variant of the Wittig reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org This heightened nucleophilicity allows for reactions with a broader range of carbonyl compounds, including ketones.
The generally accepted mechanism of the Horner-Wadsworth-Emmons reaction involving this compound proceeds through several key steps:
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon (the carbon bearing the cyano and phosphonate groups) by a base to form a resonance-stabilized carbanion. wikipedia.org The choice of base can influence the reaction's stereochemical outcome.
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This addition leads to the formation of a tetrahedral intermediate.
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org
Elimination: The oxaphosphetane intermediate is unstable and collapses, breaking the phosphorus-oxygen and carbon-carbon bonds to yield the final alkene product (the α,β-unsaturated nitrile) and a water-soluble phosphate (B84403) byproduct. wikipedia.org This elimination step is typically stereospecific.
A significant focus of mechanistic studies involving this compound and similar reagents is the stereoselectivity of the alkene formation. The HWE reaction is renowned for its strong preference for the formation of the (E)-isomer (trans-alkene). wikipedia.org This selectivity is attributed to the thermodynamic stability of the intermediates. It is believed that the intermediates leading to the (E)-alkene are sterically less hindered and therefore more stable than those leading to the (Z)-isomer (cis-alkene). organic-chemistry.org
Several factors have been identified as influencing the E/Z ratio of the final product:
Structure of the Carbonyl Compound: The steric bulk of the aldehyde or ketone can affect the stereochemical outcome. wikipedia.org
Reaction Temperature: Higher reaction temperatures can lead to greater (E)-stereoselectivity. wikipedia.org
Nature of the Cation: The metal cation from the base used can influence the stereoselectivity, with lithium salts sometimes favoring (E)-alkene formation more than sodium or potassium salts. wikipedia.org
While the HWE reaction with this compound generally yields (E)-alkenes, modifications to the reaction conditions, such as the use of specific phosphonate reagents with highly electron-withdrawing groups (the Still-Gennari modification), can favor the formation of (Z)-alkenes. youtube.comwikipedia.org These studies highlight the tunability of the reaction and provide deeper insight into the underlying mechanistic principles.
The table below summarizes the expected stereochemical outcomes of the Horner-Wadsworth-Emmons reaction with this compound under various conditions, based on established principles for this class of reagents.
| Carbonyl Compound | Base | Reaction Conditions | Major Product Isomer | Typical E/Z Ratio |
|---|---|---|---|---|
| Aromatic Aldehyde (e.g., Benzaldehyde) | NaH | Standard | E | >95:5 |
| Aliphatic Aldehyde | NaH | Standard | E | High E-selectivity |
| Ketone | Strong Base (e.g., n-BuLi) | Standard | E | Moderate to high E-selectivity |
| Aromatic Aldehyde | KHMDS/18-crown-6 (B118740) (Still-Gennari conditions with modified phosphonate) | Low Temperature | Z | High Z-selectivity |
Future Outlook and Emerging Directions in Diethyl 1 Cyanoethyl Phosphonate Research
Innovations in Asymmetric and Stereoselective Synthesis
The development of chiral phosphonates is a critical area of research, as the biological activity and material properties of these molecules are often dependent on their specific stereochemistry. Future innovations are centered on the creation of highly efficient and selective catalytic systems for the synthesis of enantiomerically pure compounds derived from Diethyl (1-cyanoethyl)phosphonate.
A primary focus is the advancement of asymmetric catalysis, utilizing both metal complexes and organocatalysts to control the formation of chiral centers. mdpi.com The phospha-Mannich and phospha-Michael reactions are key transformations where the development of novel chiral ligands and catalysts can lead to significant improvements in enantioselectivity. mdpi.com For instance, research into chiral heterobimetallic lanthanoid complexes and rhodium-based catalysts has shown promise in achieving high stereocontrol in addition reactions involving phosphonate (B1237965) substrates. acs.org
Organocatalysis, in particular, presents a powerful and often more sustainable alternative to metal-based systems. mdpi.com The use of inexpensive, readily available chiral organocatalysts, such as derivatives of 1,1'-binaphthol phosphate (B84403) or quinine, is an expanding area of investigation. mdpi.commdpi.com These catalysts are being designed to activate both the phosphonate and the reaction partner through specific interactions, such as hydrogen bonding, to guide the stereochemical outcome of the reaction. mdpi.com Future work will likely involve the design of even more sophisticated organocatalysts to achieve higher yields and enantiomeric excesses (ee) under milder reaction conditions. mdpi.com
| Catalytic System | Reaction Type | Product Type | Reported Efficiency (Yield/ee) | Reference |
| Quinine-derived Ammonium (B1175870) Salts | α-Amidoalkylation | α-Aminophosphonates | Up to 98% yield, up to 92% ee | mdpi.com |
| (R)-1,1'-Binaphthol Phosphate | Hydrophosphonylation | α-Aminophosphonates | 30–65% yield, up to 61.9% ee | mdpi.com |
| Rhodium Complexes | Michael Addition | Quaternary Phosphonates | Not specified | acs.org |
| Palladium-catalyzed Hydrogenation | Asymmetric Hydrogenation | α-Aminophosphonates | Up to 99% ee | scispace.com |
Integration into Flow Chemistry and Automated Synthesis
The principles of flow chemistry—offering enhanced reaction control, improved safety, and greater scalability—are increasingly being applied to the synthesis of fine chemicals. The integration of reactions involving this compound into continuous-flow systems is a logical next step to improve manufacturing efficiency. Key reactions, such as the Kabachnik-Fields or Michaelis-Arbuzov condensations, which are fundamental to the utility of this phosphonate, are well-suited for adaptation to flow reactors. nih.govorganic-chemistry.org This transition would allow for precise control over reaction temperature, pressure, and mixing, potentially leading to higher yields and purities while minimizing reaction times and waste generation.
Furthermore, the amenability of phosphonate chemistry to automation is an emerging area of interest. The use of phosphoramidite (B1245037) chemistry, a cornerstone of automated oligonucleotide synthesis, provides a precedent for incorporating phosphonate-containing building blocks into automated platforms. researchgate.net Future research could focus on developing automated synthesis protocols for creating libraries of phosphonate derivatives for high-throughput screening in drug discovery or materials science. This would involve the development of robust, automated platforms capable of performing multi-step reaction sequences using this compound as a key starting material.
Exploration of Bio-Catalytic and Enzyme-Mediated Transformations
Biocatalysis is emerging as a powerful tool for green and highly selective chemical synthesis. chiralpedia.com The application of enzymes to mediate transformations of this compound and its derivatives holds considerable promise for producing chiral phosphonates with exceptional stereopurity. While direct enzymatic transformations on this specific molecule are still an exploratory area, related research provides a strong foundation for future work.
Enzymes such as transaminases have been successfully engineered for the large-scale asymmetric synthesis of chiral amines from ketones, a transformation analogous to the synthesis of α-aminophosphonates. nih.gov The development of engineered enzymes, perhaps through directed evolution, could yield biocatalysts capable of stereoselectively converting imines to chiral α-aminophosphonates using a phosphite (B83602) source. nih.gov Additionally, nitrilases could potentially be employed for the selective hydrolysis of the cyano group to a carboxylic acid or amide, providing a mild and selective route to novel functionalized phosphonates. The use of enzymes like papain in peptide bond formation involving aminophosphonates further illustrates the potential for biocatalytic approaches in this field. researchgate.net
| Enzyme Class | Potential Transformation | Substrate/Reactant | Product |
| Engineered Transaminases | Asymmetric amination | Imines + Phosphite source | Chiral α-Aminophosphonates |
| Nitrilases | Selective hydrolysis | This compound | Carboxyethyl- or amidoethyl-phosphonates |
| Lipases | Kinetic resolution | Racemic phosphonate esters | Enantiopure phosphonate esters/acids |
| Phosphatases/Phosphodiesterases | Selective hydrolysis | This compound | Monoethyl or free phosphonic acid |
Development of Novel Applications in Functional Materials
The unique bifunctional nature of this compound, possessing both a phosphonate moiety and a cyano group, makes it an attractive precursor for a new generation of functional materials. The phosphonate group is well-known for its ability to coordinate with metal ions, act as a flame retardant, and adhere to various surfaces. kaust.edu.samdpi.com The cyano group can influence the electronic properties of a material or serve as a versatile chemical handle for further modification. researchgate.net
Future research is expected to focus on incorporating this compound into advanced polymers and hybrid organic-inorganic materials. kaust.edu.sa For example, polymerization of vinyl monomers functionalized with this phosphonate could lead to new polymers with enhanced flame retardancy, thermal stability, or ion-chelating properties. mdpi.comnih.gov The development of metal-phosphonate frameworks, analogous to metal-organic frameworks (MOFs), is another promising direction, potentially yielding materials with tailored porosity and catalytic activity. kaust.edu.sa Furthermore, the cyano group's inclusion in polymer backbones has been shown to create materials with interesting optical properties, suggesting that this compound could be a valuable component in the design of novel optical or electronic materials. researchgate.net
Advanced Multiscale Computational Approaches for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating chemical research and development. For this compound, advanced computational methods are poised to provide deep insights into its reactivity and guide the rational design of new synthetic pathways and materials. nih.gov
Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to elucidate complex reaction mechanisms, predict the transition states of catalytic cycles, and understand the factors controlling stereoselectivity. nih.govnih.gov This predictive power can significantly reduce the experimental effort required to optimize reaction conditions and design more effective catalysts.
On a larger scale, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of a wide range of derivatives synthesized from this compound. nih.govuaeh.edu.mx These models use computational descriptors to correlate a molecule's structure with its function, enabling the in-silico screening of virtual compound libraries. nih.gov Multiscale modeling, which combines high-level QM calculations on the reactive center with classical molecular mechanics (MM) for the larger environment, will be crucial for studying complex systems, such as the interaction of this phosphonate within an enzyme's active site or its assembly into a functional material.
| Computational Method | Application in Phosphonate Research | Specific Goal | Reference |
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate reaction pathways, analyze transition states, predict reactivity. | nih.govnih.gov |
| QSAR/QSPR | Property Prediction | Correlate chemical structure with biological activity or physical properties. | nih.govuaeh.edu.mx |
| Molecular Dynamics (MD) | Simulation of Dynamics | Model the behavior of phosphonate-containing molecules in solution or within materials. | - |
| QM/MM | Hybrid Modeling | Study enzymatic reactions or interactions in large, complex systems. | - |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing diethyl (1-cyanoethyl)phosphonate, and what experimental precautions are critical during synthesis?
- Methodological Answer : The compound is typically synthesized via diazotransfer reactions using aldehydes as precursors. For example, diethyl (1-diazo-2-oxopropyl)phosphonate can be prepared by reacting aldehydes with stable sulfonyl azides under controlled conditions . Key precautions include rigorous exclusion of moisture, use of anhydrous solvents, and temperature control (<0°C) to prevent premature decomposition of diazo intermediates. Hazard analysis for handling diazo compounds (e.g., explosion risks) must precede synthesis .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : ³¹P NMR is essential for confirming the phosphonate moiety, with chemical shifts typically observed between 15–25 ppm . Coupling patterns in ¹H NMR (e.g., splitting due to phosphorus-proton coupling) help identify adjacent functional groups. IR spectroscopy can verify the presence of nitrile (C≡N, ~2200 cm⁻¹) and phosphoryl (P=O, ~1250 cm⁻¹) groups. Mass spectrometry (HRMS) provides molecular weight validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Store the compound in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound derivatives, particularly when using diazo intermediates?
- Methodological Answer : Yields depend on the stability of diazo intermediates. Use electron-deficient sulfonyl azides (e.g., p-nitrobenzenesulfonyl azide) to enhance diazotransfer efficiency . Catalytic amounts of rhodium(II) acetate can stabilize reactive intermediates during cyclopropanation or alkyne formation . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quench reactions promptly to avoid side reactions.
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The phosphonate group acts as an electron-withdrawing group, activating the adjacent cyanoethyl moiety for nucleophilic attack. For example, in reactions with amines, the phosphorus lone pair facilitates intermediate formation via a trigonal bipyramidal transition state. Computational studies (DFT) can model charge distribution and predict regioselectivity .
Q. What challenges arise in interpreting ³¹P NMR spectra of this compound derivatives, and how can they be resolved?
- Methodological Answer : Overlapping signals from similar phosphorus environments (e.g., phosphonate vs. phosphate byproducts) complicate analysis. Use ¹H-decoupled ³¹P NMR to simplify splitting patterns. Spiking with authentic standards or 2D NMR (e.g., HSQC) can distinguish between isomers. Chemical shift databases for phosphonates (e.g., 15–25 ppm for diethyl derivatives) aid assignment .
Q. How do steric and electronic effects influence the stability of this compound during storage or reaction conditions?
- Methodological Answer : Steric hindrance from the cyanoethyl group reduces hydrolysis susceptibility compared to smaller substituents. However, electron-withdrawing groups (e.g., nitro) on the phosphonate can accelerate degradation under basic conditions. Stability studies under varying pH and temperature (e.g., Arrhenius plots) quantify degradation kinetics .
Data Contradictions and Resolution
- Evidence Conflict : While diazotransfer methods are emphasized in and , alternative routes (e.g., azidopyrazole reactions in ) suggest competing pathways. Resolution lies in context: diazotransfer is preferred for scalability, while azide-based methods suit specialized intermediates.
- Safety Data : Safety protocols in and align but lack specifics on diazo decomposition. Supplemental guidance from (hazard analysis frameworks) fills this gap.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
